Cas no 178614-85-2 (3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione)
3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- (R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate
- 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (R)-
- AK122585
- Z-L-Valine NCA
- AM84518
- 3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione
- 178614-85-2
- benzyl (4R)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate
- CS-15020
- C12976
- CS-M3346
- (R)-benzyl4-isopropyl-2,5-dioxooxazolidine-3-carboxylate
- (R)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione
- AKOS037650580
- benzyl (4R)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate
-
- MDL: MFCD09264258
- Inchi: 1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
- InChI Key: PBXWOGVKYLPBQY-UHFFFAOYSA-N
- SMILES: O1C(N(C(=O)OCC2C=CC=CC=2)C(C1=O)C(C)C)=O
Computed Properties
- Exact Mass: 277.09502258g/mol
- Monoisotopic Mass: 277.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.9
- XLogP3: 2.8
Experimental Properties
- Density: 1.294±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.23 g/l) (25 º C),
3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-M3346-500mg |
3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (R)- |
178614-85-2 | 500mg |
$650.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R96370-1g |
(R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate |
178614-85-2 | 1g |
¥7808.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R96370-250mg |
(R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate |
178614-85-2 | 250mg |
¥3908.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R96370-100mg |
(R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate |
178614-85-2 | 100mg |
¥2348.0 | 2021-09-08 | ||
| Chemenu | CM536837-100mg |
(R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate |
178614-85-2 | 98% | 100mg |
$360 | 2023-02-17 | |
| Chemenu | CM536837-250mg |
(R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate |
178614-85-2 | 98% | 250mg |
$600 | 2023-02-17 | |
| Chemenu | CM536837-1g |
(R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate |
178614-85-2 | 98% | 1g |
$1200 | 2023-02-17 | |
| eNovation Chemicals LLC | D770646-100mg |
(R)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione |
178614-85-2 | 98% | 100mg |
$435 | 2023-09-04 | |
| eNovation Chemicals LLC | D770646-250mg |
(R)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione |
178614-85-2 | 98% | 250mg |
$675 | 2023-09-04 | |
| eNovation Chemicals LLC | D770646-1g |
(R)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione |
178614-85-2 | 98% | 1g |
$1285 | 2023-09-04 |
3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione
Recent Advances in the Study of 3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione (CAS: 178614-85-2) and Its Applications in Chemical Biology and Pharmaceutical Research
3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione (CAS: 178614-85-2) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This oxazolidine-2,5-dione derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, including peptidomimetics and protease inhibitors. Recent studies have highlighted its role in facilitating the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione as a key building block in the synthesis of selective HDAC (histone deacetylase) inhibitors. The researchers demonstrated that modifications to the isopropyl and benzyloxycarbonyl groups could significantly enhance the compound's binding affinity and selectivity for specific HDAC isoforms, paving the way for more targeted cancer therapies. The study utilized advanced computational modeling techniques alongside in vitro assays to validate these findings.
In another significant development, a team from MIT reported in ACS Chemical Biology the application of this compound in the design of novel covalent inhibitors for SARS-CoV-2 main protease. The oxazolidine-2,5-dione scaffold was found to react selectively with the catalytic cysteine residue of the protease, forming a stable adduct that effectively inhibited viral replication. This research underscores the potential of 178614-85-2 derivatives as antiviral agents, particularly in addressing emerging viral threats.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency of producing 3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione. A 2024 paper in Organic Process Research & Development described a continuous flow chemistry approach that achieved an 85% yield with significantly reduced reaction times compared to traditional batch methods. This innovation has important implications for scaling up production while maintaining high purity standards required for pharmaceutical applications.
The compound's unique structural features have also been exploited in drug delivery systems. Researchers at the University of California recently developed pH-sensitive nanoparticles using 178614-85-2 as a responsive linker. These nanoparticles demonstrated enhanced tumor targeting and controlled drug release properties in mouse models of breast cancer, as reported in Biomaterials Science. The isopropyl group in particular was found to modulate the linker's hydrolysis kinetics in the acidic tumor microenvironment.
Looking forward, the versatility of 3-(Benzyloxycarbonyl)-4-isopropyloxazolidine-2,5-dione continues to inspire new research directions. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) design and as a scaffold for developing covalent inhibitors against challenging targets like KRAS mutants. The compound's well-characterized reactivity profile and the ability to introduce diverse functional groups make it particularly valuable for these cutting-edge applications in drug discovery.
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